![molecular formula C8H20Cl2N2 B3002700 (1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286274-98-3](/img/structure/B3002700.png)
(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride, also known as EtDHC, is a chiral diamine compound that has been extensively studied for its potential applications in organic synthesis and pharmaceuticals. It is a white crystalline solid that is soluble in water and polar solvents.
Scientific Research Applications
Selective ROCK Inhibition
This compound is a selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). With Ki values ranging from 0.14-0.22 μM for ROCK1 and 0.3 μM for ROCK2, it shows significant specificity compared to other kinases such as PKA, PKC, and MLCK . This makes it a valuable tool for studying cytoskeleton organization, cell motility, and related signaling pathways.
Stem Cell Research
The compound has been used to increase the survival rate of human embryonic stem (hES) cells and induced pluripotent stem cells (iPSCs) during cryopreservation . It is also part of a cocktail used to reprogram fibroblasts into mature neurons, highlighting its role in cellular differentiation and regenerative medicine.
Cancer Research
In the field of cancer research, this compound is utilized in multicomponent reactions (MCRs) to expedite the synthesis of new anticancer drugs . MCRs are one-pot processes that combine three or more reagents to create complex products efficiently, and this compound’s role in such reactions underscores its potential in drug discovery.
Organoid Culture
It serves as a component of growth media for urothelial organoids . Organoids are three-dimensional multicellular in vitro tissue constructs that mimic the structure and function of real organs, and this compound helps in optimizing the conditions for their growth and development.
Neuroscience
The compound is involved in protocols for transdifferentiating fibroblasts into neurons and converting fibroblasts into cardiomyocytes . This application is crucial for understanding neurological diseases and developing cardiac-related therapies.
Pluripotent Stem Cell Growth
It optimizes the growth and viability of naive human pluripotent stem cells following their derivation from primed ESCs and iPSCs using naive human stem cell medium (NHSM) . This is particularly important for maintaining the undifferentiated state of stem cells in research.
Mechanism of Action
Biochemical Pathways
It is known that the compound is involved in an epimerization–lactamization cascade reaction . This reaction involves the transformation of functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis .
properties
IUPAC Name |
4-N-ethylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-10-8-5-3-7(9)4-6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUYNPRINPEWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride |
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